

enalapril pediatric age group maturation effects clearance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Enalapril

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Enalapril & Enalaprilat Pharmacokinetics in Pediatrics

The table below summarizes the key maturation-related factors and their impact on **enalapril** and **enalaprilat** pharmacokinetics (PK) in the pediatric population, particularly those with heart failure.

Maturation Factor	Physiological Process	Impact on PK Parameters	Clinical Dosing Implication
Hepatic Carboxylesterase 1 (CES1) Activity	Conversion of prodrug enalapril to active metabolite enalaprilat [1] [2]	Lower CES1 expression in neonates/infants reduces metabolic conversion [1] [2].	May result in lower initial enalaprilat exposure in the very young [2].
Glomerular Filtration Rate (GFR)	Renal elimination of enalapril and enalaprilat [1] [2]	GFR matures rapidly in first year of life; reduced renal clearance in neonates/infants increases systemic exposure [1] [2].	Requires careful dosing adjustment based on age and renal function (serum creatinine) [1] [3].

Maturation Factor	Physiological Process	Impact on PK Parameters	Clinical Dosing Implication
Body Size & Composition	Distribution and clearance processes [1] [4]	Allometric scaling of volume of distribution (Vd) and clearance (CL) is essential for PK modeling [1] [4].	Dosing regimens must be weight-based and account for body surface area [1] [3].
Heart Failure Severity	Pathophysiological changes (e.g., fluid overload, hypoperfusion) [1] [5]	Increased enalaprilat exposure in severe heart failure; Ross score affects volume of distribution [1] [5].	First dose and titration should consider heart failure severity (e.g., Ross score) [1].

Experimental Protocols from Key Pediatric Studies

For researchers designing clinical trials, here are the methodologies from recent pivotal studies on **enalapril** in pediatric heart failure.

Population Pharmacokinetic (PopPK) Modeling (LENA Studies)

This protocol characterized the PK of **enalapril** and **enalaprilat** in angiotensin-converting enzyme inhibitor (ACEi) naïve children with heart failure.

- **1. Study Design & Population:** Prospective, open-label, multicenter phase II/III PK bridging studies. The subpopulation analysis included 34 ACEi naïve subjects aged 25 days to 2.1 years with heart failure due to dilated cardiomyopathy (DCM) or congenital heart disease (CHD) [1] [6].
- **2. Drug Administration:** Subjects received **enalapril** orodispersible minitablets (ODMT) following an age- and weight-dependent dosing regimen [1].
- **3. Sample Collection & Analysis:** The dataset comprised 173 **enalapril** and 268 **enalaprilat** serum concentrations. Samples were analyzed using validated bioanalytical methods [1].
- **4. PK Modeling:**
 - **Software:** Nonlinear mixed-effects modelling (e.g., NONMEM) [4].
 - **Structural Model:** A combined one-compartment model for **enalapril** coupled with a one-compartment model for **enalaprilat**, with an absorption lag time, was selected [1].

- **Covariate Analysis:** Stepwise covariate modeling was performed to test the influence of age, body weight, serum creatinine, and Ross score (a measure of heart failure severity) on PK parameters. Allometric scaling was used to account for the effect of body size [1] [6].
- **Model Validation:** The final model was validated using a nonparametric bootstrap analysis [1].

The following diagram illustrates the structural PopPK model and the key covariates identified:

Systematic Review of Pediatric Pharmacokinetics

This protocol outlines the methodology for a systematic literature review aimed at summarizing existing PK knowledge.

- **1. Searching & Selection:** A systematic review was conducted following PRISMA guidelines. The PubMed database was searched using keywords: (Pediatrics OR children OR infants) AND **enalapril** AND pharmacokinetics [2].
- **2. Eligibility Criteria:** Included studies reported PK parameters of **enalapril** or **enalaprilat** in pediatric patients with hypertension or heart failure. Studies in healthy adults or with other drugs were excluded [2].
- **3. Data Extraction:** Key data extracted included year of publication, study design, patient age, disease state, dose, and PK parameters (AUC, C_{max}, T_{max}, half-life) for both **enalapril** and **enalaprilat** [2].
- **4. Data Normalization:** To compare exposure across studies, the Area Under the Curve (AUC) of **enalaprilat** was normalized to a fictive common dose of 0.15 mg/kg [2].

Troubleshooting Common Research Scenarios

- **High inter-individual variability in enalaprilat exposure in infant cohort.**
 - **Potential Cause:** The concurrent ontogeny of competing pathways—immature CES1 enzyme activity (reducing conversion) and immature renal function (reducing clearance)—can lead to unpredictable exposure in infants [1] [2].
 - **Solution:** In PopPK analysis, incorporate allometric scaling and maturation functions for both metabolic and renal clearance pathways. Stratify analysis by age groups (e.g., <1 month, 1-12 months) and consider heart failure etiology as a covariate [1] [4] [5].
- **How to establish an initial dosing regimen for a new pediatric formulation.**

- **Approach:** Use a **Physiologically Based Pharmacokinetic (PBPK) modeling** approach to simulate exposures in children prior to clinical trials. This was successfully applied in the LENA project to develop an age-appropriate dosing regimen for the ODMT formulation, which was later confirmed in clinical studies [4].
- **Unexpectedly high enalaprilat trough concentrations in a patient.**
 - **Investigation Steps:**
 - Assess renal function (e.g., serum creatinine levels). Reduced renal clearance is a major cause of accumulation [1] [3].
 - Evaluate the patient's heart failure severity using a clinical score like the Ross score. More severe heart failure can reduce the apparent volume of distribution and clearance of **enalaprilat** [1].
 - Check for drug interactions that may affect renal function (e.g., diuretics, NSAIDs) [7].

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